2-Amino-5-ethyl-1,3-thiazol-4-one
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Overview
Description
2-Amino-5-ethyl-1,3-thiazol-4-one is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. The thiazole ring, characterized by its aromaticity, provides multiple reactive positions, making it a versatile scaffold for chemical modifications .
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminothiazoles, have been found to interact with the enzyme udp-n-acetylmuramate/l-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme, leading to inhibition of the enzyme’s function . This could potentially disrupt the synthesis of peptidoglycan, thereby affecting the structural integrity of bacterial cell walls .
Biochemical Pathways
Given its potential interaction with udp-n-acetylmuramate/l-alanine ligase, it can be inferred that it may affect the peptidoglycan biosynthesis pathway . The downstream effects could include disruption of bacterial cell wall formation, leading to bacterial cell death .
Result of Action
Based on the potential inhibition of the enzyme udp-n-acetylmuramate/l-alanine ligase, it can be inferred that the compound may lead to the disruption of bacterial cell wall synthesis, potentially resulting in bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethyl-1,3-thiazol-4-one typically involves the reaction of ethylamine with carbon disulfide and chloroacetone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-ethyl-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various alkylated or acylated thiazole derivatives.
Scientific Research Applications
2-Amino-5-ethyl-1,3-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminothiazole: A closely related compound with similar biological activities but differing in its substitution pattern.
5-Ethyl-2-aminothiazole: Another derivative with variations in its chemical reactivity and applications.
Uniqueness: 2-Amino-5-ethyl-1,3-thiazol-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-amino-5-ethyl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-2-3-4(8)7-5(6)9-3/h3H,2H2,1H3,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPSFWYKIZUQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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